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Compound of Interest

Compound Name: Tenofovir maleate

Cat. No.: B1139463

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and analytical methodologies related to tenofovir maleate. The information is intended to
support research, development, and quality control activities involving this active
pharmaceutical ingredient.

Chemical Identity and Structure

Tenofovir maleate is the maleate salt of tenofovir, an acyclic nucleotide phosphonate analog.
Tenofovir is the active form of the widely used antiretroviral prodrugs, tenofovir disoproxil
fumarate and tenofovir alafenamide.

IUPAC Name: [(2R)-1-(6-aminopurin-9-yl)propan-2-yljoxymethylphosphonic acid;(Z)-but-2-
enedioic acid[1]

Synonyms: Tenofovir maleate, GS 1278 maleate, PMPA maleate, TDF maleate[1]
Chemical Structure:

The chemical structure of tenofovir maleate consists of the tenofovir molecule ionically
bonded to a maleate counter-ion.

Caption: Chemical structure of Tenofovir Maleate.
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Physicochemical Properties

A summary of the key physicochemical properties of tenofovir maleate and related

compounds is presented in the table below. It is important to note that specific experimental

data for tenofovir maleate is limited in publicly available literature; therefore, data for tenofovir

and its widely used salt, tenofovir disoproxil fumarate, are included for comparison.

Tenofovir
Property Tenofovir Maleate Tenofovir Disoproxil
Fumarate
C19H30N5010P -
Molecular Formula C13H18NsOsP[1] CoH14N504P[2]
CaHa04[3]
Molecular Weight 403.28 g/mol [1] 287.21 g/mol [2] 635.51 g/mol [3]
White to off-white White to off-white White, fine, powder-
Appearance . ) ]
solid crystalline powder like crystals
Melting Point N/A 276-280 °C[2][4] 279 °C[5]
Sparingly soluble in Faintly soluble in
agueous acid, slightly water, soluble in
Solubility Soluble in DMSO[1] soluble in DMSO methanol, very slightly
(heated) and water soluble in
(heated) dichloromethane[5]
pKa N/A 3.8 and 6.7[4] 3.75[3]

Mechanism of Action: Signhaling Pathway

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI). Its antiviral activity is dependent

on intracellular phosphorylation to the active metabolite, tenofovir diphosphate. Tenofovir

diphosphate then competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP),

for incorporation into newly synthesizing viral DNA. Once incorporated, it causes chain

termination due to the absence of a 3'-hydroxyl group, thereby inhibiting viral replication.[6][7]
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Caption: Mechanism of action of Tenofovir.

Experimental Protocols

Synthesis of Tenofovir Maleate: A General Workflow

The synthesis of tenofovir maleate typically involves the synthesis of the tenofovir free base
followed by salt formation with maleic acid. The following is a generalized workflow based on

common synthetic routes for tenofovir and its derivatives.

Alkylation with a
phosphonate-containing electrophile

Starting Materials

(e.g., (R)-9-(2-hydroxypropyl)adenine)

Deprotection of
phosphonate esters

Salt Formation with
Maleic Acid

Purification of

Tenofovir Free Base Tenofovir Maleate
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Caption: General synthetic workflow for Tenofovir Maleate.

A detailed experimental protocol for a similar synthesis is described by Riley et al. (2016).

High-Performance Liquid Chromatography (HPLC) for
Purity Determination

Principle: Reversed-phase HPLC is a standard method for assessing the purity of tenofovir
maleate and quantifying impurities.

Methodology:
¢ Instrumentation: A standard HPLC system equipped with a UV detector.
e Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 um patrticle size).

» Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate)
and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient
profile should be optimized for the specific separation.

o Flow Rate: Typically 1.0 mL/min.
» Detection: UV detection at approximately 260 nm.

o Sample Preparation: Accurately weigh and dissolve the tenofovir maleate sample in a
suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration.

e Analysis: Inject the sample and a reference standard solution into the HPLC system. The
purity is determined by comparing the peak area of the main component to the total area of
all peaks.

Note: The specific parameters of the HPLC method should be validated according to ICH
guidelines to ensure accuracy, precision, linearity, and robustness.

Mass Spectrometry (MS) for Structural Confirmation
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Principle: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern

of tenofovir maleate, providing structural verification.

Methodology:

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system
(LC-MS).

lonization Source: Electrospray ionization (ESI) is commonly used.
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.

Sample Preparation: Prepare a dilute solution of tenofovir maleate in a suitable solvent
compatible with the LC-MS system (e.g., methanol or acetonitrile with a small amount of
formic acid).

Analysis: Infuse the sample directly into the mass spectrometer or inject it into the LC-MS
system. Acquire the mass spectrum in both full scan mode to determine the molecular ion
and in product ion scan (MS/MS) mode to obtain fragmentation data. The observed
molecular ion and fragmentation pattern should be consistent with the structure of tenofovir
and maleic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation

Principle: *H and 3C NMR spectroscopy are powerful techniques for the definitive structural

elucidation of tenofovir maleate, confirming the connectivity of atoms within the molecule.

Methodology:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve an accurately weighed amount of tenofovir maleate in a
suitable deuterated solvent (e.g., DMSO-des or D20). The choice of solvent may affect the
chemical shifts of exchangeable protons.

'H NMR Acquisition:
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o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds), and
an appropriate number of scans to achieve a good signal-to-noise ratio.

o The spectral width should be set to cover the expected range of proton chemical shifts
(e.g., 0-12 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 3C NMR spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

o Data Processing and Analysis: Process the raw data (Fourier transformation, phase
correction, and baseline correction). Integrate the *H NMR signals to determine the relative
number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to
assign the signals to the specific protons and carbons in the tenofovir and maleate
structures. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be
performed to further confirm the assignments.

Antiviral Activity Assay: A General Workflow

The antiviral activity of tenofovir maleate can be assessed using cell-based assays that
measure the inhibition of viral replication.
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Endpoint Assay Examples
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Caption: Workflow for an in vitro antiviral activity assay.

Methodology for ICso Determination:

o Cell Culture: Maintain a culture of a susceptible cell line (e.g., MT-2 cells for HIV).

o Assay Setup: Seed the cells into a 96-well plate at a predetermined density.

+ Compound Preparation: Prepare a series of dilutions of tenofovir maleate.
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« Infection: Add a standardized amount of virus to the wells, along with the different
concentrations of the drug. Include control wells with no drug and no virus.

 Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication
(e.g., 3-7 days).

» Quantification of Viral Activity: Measure the extent of viral replication using a suitable
method, such as a cell viability assay (e.g., MTT assay) to measure the cytopathic effect, or
a virus-specific assay (e.g., p24 antigen ELISA for HIV).

o Data Analysis: Plot the percentage of inhibition of viral replication against the drug
concentration and fit the data to a dose-response curve to calculate the 50% inhibitory
concentration (1Cso).[8]

Conclusion

This technical guide provides a foundational understanding of the chemical structure and
properties of tenofovir maleate. While specific experimental data for the maleate salt is not as
prevalent as for other forms of tenofovir, the information and protocols presented here offer a
robust starting point for researchers and drug development professionals. The provided
methodologies for synthesis, HPLC, MS, and NMR, along with the workflow for assessing
antiviral activity, can be adapted and optimized for specific laboratory and research needs. As
with any analytical work, it is crucial to perform appropriate validation to ensure the reliability of
the obtained results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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